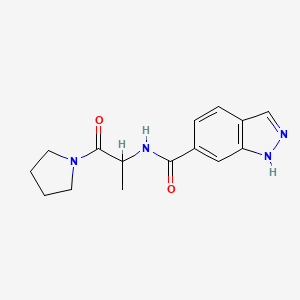![molecular formula C12H24N2O B6647392 N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide, commonly known as MPHP, is a synthetic cathinone with a chemical formula C16H25NO. It belongs to the class of psychoactive drugs and is known for its stimulant properties. MPHP is a relatively new drug and has gained popularity in recent years due to its availability and affordability.
Mecanismo De Acción
MPHP is believed to exert its effects on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It acts as a reuptake inhibitor for these neurotransmitters, leading to an increase in their concentration in the brain. This results in a stimulant effect, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The effects of MPHP on the body are similar to those of other stimulants such as cocaine and amphetamines. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to dehydration, insomnia, and anxiety. Long-term use of MPHP can result in addiction, psychosis, and other mental health issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has been used in various laboratory experiments to investigate its effects on the central nervous system. Its relatively simple synthesis method and availability make it a popular choice for researchers. However, its potential for abuse and addiction limits its use in certain studies.
Direcciones Futuras
There are several future directions for research on MPHP. One area of interest is its potential as a treatment for certain neurological disorders such as Parkinson's disease. Another area of research is its potential as a tool for studying the neurobiology of addiction. Additionally, further studies are needed to investigate the long-term effects of MPHP use on the brain and body.
Conclusion:
In conclusion, MPHP is a synthetic cathinone with stimulant properties that has gained popularity in recent years. Its synthesis method is relatively simple, and it has been used in various laboratory experiments to investigate its effects on the central nervous system. However, its potential for abuse and addiction limits its use in certain studies. Further research is needed to fully understand the effects of MPHP on the brain and body and to explore its potential as a treatment for certain neurological disorders.
Métodos De Síntesis
The synthesis of MPHP involves the reaction of 4-methylpiperidine with 1-bromobutane in the presence of a strong base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield MPHP in its salt form. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MPHP has been used in various scientific research studies to investigate its effects on the central nervous system. One study conducted on rats found that MPHP increased locomotor activity and produced a dose-dependent increase in dopamine levels in the brain. Another study found that MPHP produced significant changes in the expression of genes related to reward and addiction.
Propiedades
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-4-12(15)13-8-5-11-6-9-14(2)10-7-11/h11H,3-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHLSIOVLDKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)


![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)


![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)